5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 5-Fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine, known for its diverse biological activities.
Indole: Another heterocyclic compound with a similar structure and significant biological importance.
Fluoro-substituted Benzofurans: Compounds with similar fluorine substitutions, which can exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and potentially improve its efficacy in various applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-fluoro-2,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12FNO/c1-5-3-7(11)4-8-9(12)6(2)13-10(5)8/h3-4,6,9H,12H2,1-2H3 |
InChI Key |
LTRHAXWZQGZLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC(=C2)F)C)N |
Origin of Product |
United States |
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